6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine is a heterocyclic compound that belongs to the class of triazoles and pyridines. It is characterized by a fused ring system that includes a bromine atom and a methyl group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
This compound can be synthesized through various chemical reactions involving pyridine derivatives and triazole precursors. It can also be found in certain natural products or synthesized in laboratories for research purposes.
6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine is classified as:
The synthesis of 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine can be achieved through several methods:
The synthesis typically requires controlled conditions such as temperature and pH to ensure high yields and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to confirm the structure.
The molecular structure of 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine features:
The molecular formula is , and its molecular weight is approximately 229.06 g/mol. The compound exhibits specific spectral characteristics that can be analyzed through various spectroscopic methods.
6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine can participate in several chemical reactions:
These reactions often require catalysts or specific reaction conditions (e.g., temperature, solvent) to proceed efficiently.
The mechanism of action for compounds like 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine often involves:
Studies have shown that similar compounds exhibit antimicrobial and anticancer activities, suggesting potential therapeutic applications for 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine.
6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine has potential applications in:
The 1,2,3-triazolo[4,5-b]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a fusion of triazole and pyridine rings. This architecture confers unique electronic properties and hydrogen-bonding capabilities, enabling versatile interactions with biological targets. Early studies focused on the unsubstituted core (1H-1,2,3-triazolo[4,5-b]pyridine, CAS 273-34-7), which demonstrated moderate pharmacological potential but limited optimization scope [8]. The scaffold’s significance expanded with the discovery that fusion position critically modulates bioactivity—distinguishing it from isomeric triazolopyridines like [1,2,3]triazolo[4,5-d]pyrimidines (LSD1 inhibitors) or [1,2,4]triazolo[1,5-a]pyridines [5] [9].
A key breakthrough emerged through late-stage functionalization (LSF) strategies, which enabled precise decoration of the core scaffold. The C6 and C7 positions were identified as optimal sites for steric and electronic modulation, leading to derivatives like 6-bromo-7-methyl variants. These advances aligned with broader trends in bioisosteric replacement, where triazolopyridines served as stable mimics for purines or imidazopyridines, mitigating metabolic liabilities while retaining target affinity [3] .
Table 1: Comparative Bioactive Heterocyclic Scaffolds
Core Structure | Key Pharmacological Role | Distinctive Feature vs. Triazolopyridine | |
---|---|---|---|
1H-Imidazo[4,5-b]pyridine | Kinase inhibitors (e.g., PI3K/mTOR) | Higher metabolic instability | |
1H-Pyrazolo[4,5-b]pyridine | Antimicrobial agents | Reduced π-stacking capacity | |
[1,2,3]Triazolo[4,5-b]pyridine | Epigenetic modulators | Superior hydrogen-bonding topology | [8] |
The strategic incorporation of bromine at C6 and a methyl group at C7 in the triazolopyridine scaffold synergistically enhances both physicochemical properties and target selectivity. Bromine, as a heavy halogen (atomic mass 79.9), serves dual roles:
Concurrently, the C7 methyl group exerts profound effects via:
Table 2: Electronic and Steric Contributions of Substituents
Position | Substituent | Steric Effect (van der Waals rad, Å) | Electronic Effect (Hammett σm) | |
---|---|---|---|---|
C6 | Br | 1.85 | +0.39 (moderate σ-withdrawing) | |
C7 | CH3 | 2.00 | -0.07 (mild σ-donating) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7